molecular formula C12H10ClN5O B3104893 2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 1505456-00-7

2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B3104893
CAS No.: 1505456-00-7
M. Wt: 275.69 g/mol
InChI Key: SYMDGGIVYBXXCR-UHFFFAOYSA-N
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Description

2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a chemical research reagent based on the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold. This heterocyclic core is isoelectronic with purines, allowing it to function as a purine surrogate and interact with a variety of biological targets, making it a valuable template in medicinal chemistry and drug discovery . Derivatives of the TP scaffold have demonstrated significant research potential in oncology. Compounds featuring an anilino substitution at the 7-position have been identified as potent antimicrotubule agents, inhibiting tubulin polymerization by binding at the colchicine site . This mechanism disrupts mitosis and can lead to apoptotic cell death in cancer cells, positioning such compounds as promising leads for anticancer research . Beyond oncology, TP-based compounds show diverse biological activities. They have been investigated as positive modulators of the GABA A receptor, exhibiting potent anticonvulsant activity in preclinical models with low neurotoxicity, suggesting potential for neurological disorder research . Additionally, the scaffold has been explored as an inhibitor of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H) activity, representing a novel approach in antiviral development . The metal-chelating properties of some TP derivatives have also been leveraged in research against parasitic diseases like Leishmaniasis . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5O/c1-7-5-10(19)18-12(14-7)16-11(17-18)15-9-4-2-3-8(13)6-9/h2-6H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMDGGIVYBXXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324432
Record name 2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200158
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1505456-00-7
Record name 2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various synthetic routes. One common method involves the reaction of 3-chloroaniline with 5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one under appropriate conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, a one-pot synthesis approach using a dicationic molten salt as a catalyst has been reported to yield high amounts of triazolopyrimidine derivatives under solvent-free conditions or in ethanol as a green solvent .

Chemical Reactions Analysis

2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Overview

2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure features a chloroaniline moiety and a methyl group on the triazole ring, contributing to its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly in oncology and anti-inflammatory therapies.

Research indicates that this compound exhibits significant antiproliferative and anti-inflammatory properties. Key findings from various studies include:

  • Antiproliferative Activity : Derivatives of triazolopyrimidines similar to this compound have shown potent effects against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer). IC50 values for the most active derivatives range from 83 to 101 nM, indicating strong inhibition of cell growth.
  • Mechanism of Action : The antiproliferative effects are primarily attributed to the inhibition of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase. This results in apoptotic cell death through mitochondrial pathways. Selectivity for cancer cells over normal cells has been noted, suggesting a favorable therapeutic index .

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

Oncology

  • Cancer Treatment : The compound has demonstrated potential as an anticancer agent due to its ability to inhibit tubulin polymerization. This mechanism is crucial for developing new chemotherapeutic agents that target rapidly dividing cancer cells.
  • Selectivity Studies : Compounds with similar structures have been shown to selectively target cancer cells while sparing normal cells, which is vital for reducing side effects associated with traditional chemotherapy .

Anti-inflammatory Therapies

  • The compound may also play a role in anti-inflammatory treatments by inhibiting specific enzymes and receptors involved in inflammatory pathways. Interaction studies suggest that it binds effectively to biological targets relevant to inflammation .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several key steps that leverage its functional groups for reactivity:

  • Nucleophilic Substitution : The chloro substituent facilitates nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution : The triazole and pyrimidine rings can participate in various electrophilic aromatic substitution reactions.
  • Cyclization and Condensation : These reactions are common for compounds containing nitrogen heterocycles, enhancing their structural diversity and biological activity.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

Study ReferenceKey Findings
Demonstrated significant anticancer activity against multiple cell lines with IC50 values indicating high potency.
Explored structure-activity relationships (SAR) showing that specific substitutions enhance antiproliferative effects.
Investigated enzyme inhibition capabilities related to inflammatory pathways, suggesting potential therapeutic applications beyond oncology.

Mechanism of Action

The mechanism of action of 2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as protein kinases, which play a crucial role in cell signaling and regulation . The compound’s ability to bind to these targets and modulate their activity is key to its therapeutic effects .

Comparison with Similar Compounds

7-Amino vs. 7-Anilino Derivatives

  • 7-Amino-2-(4-chlorophenyl)triazolopyrimidin-5-one (): Molecular formula: C₁₁H₈ClN₅O (261.67 g/mol). Preliminary studies suggest moderate antimicrobial activity, though specific data are unavailable .
  • 2-(4-Fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)triazolopyrimidin-7-amine ():
    • Incorporates a trimethoxyaniline group, enhancing binding to tubulin and exhibiting anticancer activity (IC₅₀ < 1 µM in certain cell lines) .
    • The fluorophenyl group at position 2 improves metabolic stability compared to chloro substituents .

Chloro-Substituted Anilines

  • 2-[(3-Chlorophenyl)methylamino]-5-methyltriazolopyrimidin-7-one (): Structural isomer of the target compound, with a methylamino linker. Reduced planarity may hinder π-π stacking in protein binding sites, altering efficacy .
  • N-(4-Chlorophenethyl)-5-methyltriazolopyrimidine-2,7-diamine ():
    • Ethyl linker between chlorophenyl and triazolopyrimidine core.
    • Shows enhanced binding to kinases (e.g., EGFR) due to flexible positioning of the chlorophenyl group .

Substituent Variations at the 5-Position

  • 5-Trifluoromethyl Derivatives (): Example: 5-Methyl-2-trifluoromethyl-triazolopyrimidin-7-one.
  • 5-Ethoxymethyl Derivatives (): Example: 2-Amino-5-(ethoxymethyl)-triazolopyrimidin-7-one. Ethoxymethyl substituent enhances aqueous solubility (LogP reduction by ~1.5 units) compared to methyl groups .

Antiviral Activity

  • Lead1 (ZINC000621278586) ():
    • Binding free energy to SARS-CoV-2 Mpro: −129.266 ± 2.428 kJ/mol.
    • Outperforms Lopinavir in toxicity profiles (CC₅₀ > 100 µM vs. 25 µM) .
  • Target Compound: Predicted to bind SARS-CoV-2 Mpro via the chloro-anilino group, though experimental validation is needed.

Anti-Inflammatory Activity

  • Nitro-azolo[1,5-a]pyrimidines ():
    • Example: 2-(5-Nitrofur-2-yl)-5-methyl-6-nitro-triazolopyrimidin-7-one.
    • Reduces TNF-α production by 70% at 10 µM in LPS-induced models .
  • Target Compound: No direct anti-inflammatory data, but chloro-anilino groups are associated with COX-2 inhibition in related scaffolds .

Electrochemical and Physicochemical Properties

Compound Reduction Potential (V) LogP Solubility (mg/mL)
S1-TP () −1.25 2.8 0.45
S3-TP () −1.10 1.9 1.20
Target Compound Predicted: −1.15 3.1 Predicted: 0.30
7-Chloro-5-methyl-triazolopyrimidine () −1.30 2.5 0.60

Key Insight: The 3-chloroanilino group in the target compound increases LogP compared to morpholine (S3-TP) or piperidine (S2-TP) derivatives, suggesting reduced aqueous solubility .

Biological Activity

Overview

2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the triazolopyrimidine class. Its structure features a chloroaniline moiety at the 2-position and a methyl group at the 5-position of the triazole ring. This unique arrangement contributes to its potential biological activities, particularly in medicinal chemistry, where it has been associated with anti-cancer properties and enzyme inhibition.

The compound's reactivity can be attributed to its functional groups:

  • Chloro substituent : Facilitates nucleophilic substitution reactions.
  • Triazole and pyrimidine rings : Capable of participating in electrophilic aromatic substitution reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in oncology and anti-inflammatory therapies. Here are key findings from various studies:

Antiproliferative Activity

A study evaluating various derivatives of triazolopyrimidines found that compounds similar to this compound demonstrated potent antiproliferative effects against several cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells. The most active derivatives had IC50 values in the nanomolar range (83–101 nM) and inhibited tubulin polymerization more effectively than established drugs like combretastatin A-4 (CA-4) .

The mechanism underlying the antiproliferative activity involves:

  • Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death through mitochondrial pathways.
  • Selectivity Against Cancer Cells : Certain derivatives exhibited high selectivity for cancer cells over normal cells, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine derivatives can be influenced by modifications at specific positions on the molecule. For instance:

  • Substitutions at the 7-position with different halogenated anilines significantly affected antiproliferative potency.
  • The presence of electron-withdrawing groups (e.g., Cl, F) enhanced activity compared to electron-donating groups .

Interaction Studies

Preliminary interaction studies suggest that this compound may bind to specific receptors or enzymes involved in cell proliferation and inflammation pathways. Techniques such as molecular docking and enzyme inhibition assays are essential for elucidating these interactions .

Case Studies

Several case studies have highlighted the effectiveness of this compound in vivo:

  • Zebrafish Embryo Model : Inhibition of HeLa cell growth was observed in zebrafish embryos treated with derivatives of this compound, demonstrating its potential for further development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via cyclocondensation or cyclization reactions. For example, cyclization of aminotriazole derivatives with ketones or aldehydes (e.g., ethyl 3-oxohexanoate) in DMF or dioxane under reflux yields the triazolopyrimidine core . Optimization involves adjusting catalysts (e.g., TEA for acylation ), reaction time (e.g., 24 hours for benzoylation ), and purification via recrystallization (ethanol or methanol) . Lower yields (e.g., 11% for certain derivatives ) may be improved by controlling stoichiometry or using microwave-assisted synthesis.

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., δ 2.3–2.5 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 533 for a derivative ).
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group for N-(4-chlorophenyl) derivatives ).

Q. What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer: Standard assays include:

  • Antimicrobial Testing : Agar dilution methods against Gram-positive/negative bacteria .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or antimicrobial targets (e.g., Plasmodium falciparum dihydroorotate dehydrogenase ).

Advanced Research Questions

Q. How can low synthetic yields for triazolopyrimidine derivatives be systematically addressed?

Methodological Answer:

  • Reaction Monitoring : Use TLC or HPLC to identify intermediate bottlenecks .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalyst Optimization : Transition metals (e.g., Pd/C) or organocatalysts may accelerate steps .
  • Computational Modeling : DFT studies predict favorable reaction pathways (e.g., cyclization energy barriers) .

Q. How can contradictions in spectral data for derivatives be resolved?

Methodological Answer:

  • Isotopic Labeling : 15N-labeling clarifies ambiguous NMR signals (e.g., distinguishing triazole vs. pyrimidine nitrogens) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions .
  • Crystallographic Validation : X-ray structures anchor spectral assignments (e.g., confirming Cl-substituent orientation ).

Q. What strategies guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) to enhance bioactivity .
  • Pharmacophore Mapping : Overlay active/inactive derivatives to identify critical motifs (e.g., 3-chloroanilino group for DNA interaction ).
  • QSAR Modeling : Use ML algorithms to correlate substituent properties (e.g., logP, polar surface area) with IC50 values .

Q. What advanced techniques determine the compound’s supramolecular structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolves π-π stacking and H-bonding (e.g., N–H···O interactions in phenanthrolinium co-crystals ).
  • Solid-State NMR : Probes dynamics in amorphous forms .
  • DFT Calculations : Predict intermolecular interactions (e.g., dimerization energy in the crystal lattice ).

Data Contradiction Analysis

  • Synthetic Yield Discrepancies : Derivatives with similar substituents show yields ranging from 11% to 56% . This may arise from steric hindrance (e.g., bulkier groups slowing cyclization) or competing side reactions. Control experiments with inert atmospheres (N2/Ar) can mitigate oxidation .
  • Biological Activity Variability : A 3-chlorophenyl derivative may show strong antifungal activity but weak anticancer effects. Cross-assay standardization (e.g., uniform cell lines, incubation times) reduces variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 2
2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

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